Pentobarbital-D5

概要

説明

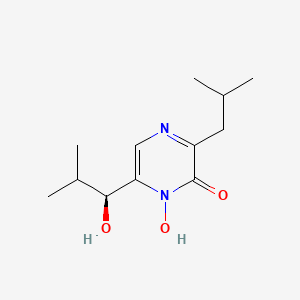

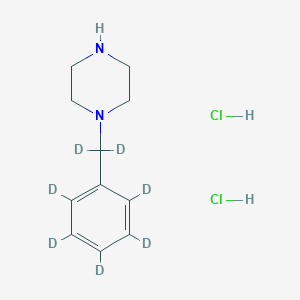

ペンタバルビタール-d5は、鎮静剤および睡眠薬として一般的に使用されるバルビツール酸であるペンタバルビタールの重水素化形態です。 ペンタバルビタール-d5の重水素原子は水素原子と置き換えられており、特に質量分析法におけるさまざまな分析アプリケーションにおいて内部標準として役立ちます .

準備方法

合成経路と反応条件

ペンタバルビタール-d5は、ペンタバルビタールに使用される方法と同様の方法で合成されますが、重水素化試薬を使用することが主な違いです。 合成には、α-エチルマロン酸エステルを2-ブロモペンタンでアルキル化し、続いて環化してバルビツール酸環を形成することが含まれます . 反応条件は、通常、アルキル化および環化段階を促進するために、強塩基と適切な溶媒を使用することを含みます。

工業的生産方法

ペンタバルビタール-d5の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高収率と純度を確保するために反応条件を慎重に制御することが含まれます。 重水素化試薬の使用は、目的の同位体標識を達成するために不可欠です .

化学反応の分析

反応の種類

ペンタバルビタール-d5は、次のようなさまざまな化学反応を起こします。

酸化: ペンタバルビタール-d5は、対応するカルボン酸を形成するために酸化することができます。

還元: 還元反応は、ペンタバルビタール-d5を対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成された主な生成物

酸化: カルボン酸。

還元: アルコール。

科学研究の応用

ペンタバルビタール-d5は、特に以下の分野において、科学研究で広く使用されています。

化学: 生物学的サンプル中のバルビツール酸の定量化のためのガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)における内部標準として.

生物学: 代謝経路と酵素反応速度論に関する研究に使用されます。

医学: 薬物レベルと代謝を監視するための薬物動態研究で使用されます。

科学的研究の応用

Pentobarbital-d5 is widely used in scientific research, particularly in the following areas:

Biology: Used in studies involving metabolic pathways and enzyme kinetics.

Medicine: Employed in pharmacokinetic studies to monitor drug levels and metabolism.

作用機序

ペンタバルビタール-d5は、ペンタバルビタールと同様に、γ-アミノ酪酸(GABA)受容体、特にGABA-A受容体に結合することで効果を発揮します。 この結合は、塩化物イオンチャネルの開口時間を延長し、ニューロン膜の過分極化とニューロン発火の抑制につながります。 視床におけるGABAの持続的な阻害効果は、鎮静効果と睡眠薬効果をもたらします .

類似化合物の比較

類似化合物

アモバルビタール: 鎮静効果と睡眠薬効果が類似する別のバルビツール酸。

ブタルビタール: 鎮静効果のために使用され、しばしば他の薬物と組み合わせて疼痛緩和のために使用されます。

フェノバルビタール: 主に抗けいれん薬として使用される、作用時間が長いバルビツール酸。

セコバルビタール: 鎮静効果と睡眠薬効果のために使用される、作用時間の短いバルビツール酸.

ペンタバルビタール-d5の独自性

ペンタバルビタール-d5は、重水素標識がされているため、特に分析アプリケーションにおいて内部標準として役立ちます。 重水素原子の存在は、質量分析法における正確な定量化と、重水素化されていない化合物との区別を可能にします .

類似化合物との比較

Similar Compounds

Amobarbital: Another barbiturate with similar sedative and hypnotic properties.

Butalbital: Used for its sedative effects and often combined with other medications for pain relief.

Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.

Uniqueness of Pentobarbital-d5

This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for precise quantitation and differentiation from non-deuterated compounds in mass spectrometry .

特性

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345017 | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-66-8 | |

| Record name | Pentobarbital-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOBARBITAL-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?

A: this compound, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.

Q2: Are there any challenges in using this compound as an internal standard?

A: While generally effective, this compound can present challenges. One study highlighted that interference from the internal standard (this compound) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and this compound signals, ensuring accurate analysis [].

Q3: Can you provide an example of how this compound contributes to research beyond simple quantification?

A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using this compound as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of this compound in ensuring food safety through accurate and sensitive detection of contaminants.

Q4: How does the use of this compound contribute to method validation in analytical chemistry?

A: this compound plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of this compound, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].

Q5: Are there any limitations to using GC/MS with this compound for analyzing pentobarbital in biological samples?

A: While GC/MS with this compound is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)